2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of 2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not yet fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. Additionally, it has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, and fungi. Additionally, it has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research on 2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is to further investigate its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Additionally, more research is needed to understand the mechanism of action of this compound and to identify its potential targets for drug development. Furthermore, the potential use of this compound as an antiviral and antifungal agent should also be explored in more detail. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which is crucial for its potential use in clinical settings.
Synthesemethoden
The synthesis method for 2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation of 2-ethoxybenzaldehyde, 2-aminobenzimidazole, and 1-adamantylthiourea in the presence of glacial acetic acid. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively researched for its potential applications in the field of medicine. It has shown promising results in various scientific studies, including its potential as an anticancer agent, antiviral agent, and antifungal agent. Additionally, it has also shown potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
Produktname |
2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
---|---|
Molekularformel |
C28H28N2O2S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(2E)-2-[[5-(1-adamantyl)-2-ethoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C28H28N2O2S/c1-2-32-24-8-7-21(28-14-17-9-18(15-28)11-19(10-17)16-28)12-20(24)13-25-26(31)30-23-6-4-3-5-22(23)29-27(30)33-25/h3-8,12-13,17-19H,2,9-11,14-16H2,1H3/b25-13+ |
InChI-Schlüssel |
ZJMXJNXONGCUHA-DHRITJCHSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)/C=C/5\C(=O)N6C7=CC=CC=C7N=C6S5 |
SMILES |
CCOC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C=C5C(=O)N6C7=CC=CC=C7N=C6S5 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C=C5C(=O)N6C7=CC=CC=C7N=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.